2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide
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Description
2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13N3O5S3 and its molecular weight is 423.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Darwish et al. (2014) focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds were synthesized using a versatile, readily accessible precursor, and their structures were confirmed through elemental and spectral analysis. The synthesized compounds exhibited promising in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer Activity
Research by Evren et al. (2019) involved the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their evaluation as anticancer agents. This study particularly highlighted a compound with high selectivity and potency against A549 human lung adenocarcinoma cells, suggesting the therapeutic potential of these derivatives in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Carbonic Anhydrase Inhibitory Action
Carta et al. (2017) developed a series of sulfonamide derivatives structurally related to pritelivir for the inhibition of human carbonic anhydrase isoforms. These compounds showed low nanomolar inhibition values against several isoforms, indicating their potential utility in treating diseases like cancer, obesity, epilepsy, and glaucoma. This study demonstrates the versatility of thiazolylsulfonamides as potent inhibitors of carbonic anhydrase (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).
Antioxidant Activity
Talapuru et al. (2014) synthesized amidomethane sulfonyl-linked bis heterocycles and tested them for antioxidant activity. One of the compounds exhibited excellent activity, surpassing that of the standard ascorbic acid, highlighting the potential of these derivatives as antioxidants (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S3/c1-27(23,24)12-4-2-10(3-5-12)6-15(20)18-16-17-13(9-26-16)14-7-11(8-25-14)19(21)22/h2-5,7-9H,6H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRKSBQHGTYKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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